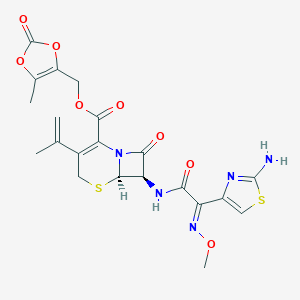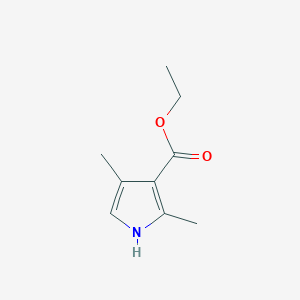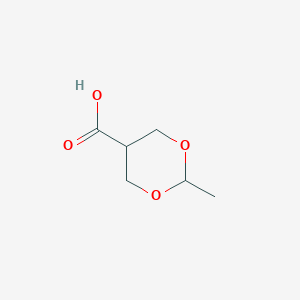
Mdatmc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mdatmc is a synthetic compound that has been widely used in scientific research for its ability to bind to specific receptors in the brain. This compound has shown promise in a variety of research areas, including neuropharmacology, drug discovery, and behavioral studies. In
作用機序
Mdatmc binds to specific receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This binding activity leads to the activation of signaling pathways, which ultimately result in the biochemical and physiological effects of Mdatmc.
Biochemical and Physiological Effects:
Mdatmc has been shown to have a variety of biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the activation of neurotrophic factors. Additionally, Mdatmc has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
実験室実験の利点と制限
One advantage of using Mdatmc in lab experiments is its ability to selectively bind to specific receptors in the brain. This allows researchers to study the effects of Mdatmc on specific signaling pathways and neurotransmitter systems. However, one limitation of using Mdatmc in lab experiments is its potential for off-target effects. Mdatmc may bind to other receptors in the brain, which could confound the results of experiments.
将来の方向性
There are several future directions for research on Mdatmc. One area of research is the development of new compounds that are structurally similar to Mdatmc but have improved pharmacological properties. Additionally, researchers may investigate the potential therapeutic uses of Mdatmc in the treatment of psychiatric disorders. Finally, researchers may explore the potential of Mdatmc as a tool for studying the brain and its functions.
Conclusion:
Mdatmc is a synthetic compound that has been widely used in scientific research for its ability to selectively bind to specific receptors in the brain. This compound has shown promise in a variety of research areas, including neuropharmacology, drug discovery, and behavioral studies. While there are advantages and limitations to using Mdatmc in lab experiments, there are several future directions for research that may lead to new discoveries and therapeutic applications.
合成法
Mdatmc is synthesized through a multi-step process that involves several chemical reactions. The starting material for the synthesis is piperazine, which is reacted with 3,4-methylenedioxyphenylacetone to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the final product, Mdatmc. The synthesis of Mdatmc is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Mdatmc has been used extensively in scientific research for its ability to bind to specific receptors in the brain. This compound has been used in a variety of research areas, including neuropharmacology, drug discovery, and behavioral studies. Mdatmc has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, Mdatmc has been used in drug discovery research to identify new compounds that may be effective in treating psychiatric disorders.
特性
CAS番号 |
137778-06-4 |
|---|---|
製品名 |
Mdatmc |
分子式 |
C21H21N5O8S2 |
分子量 |
535.6 g/mol |
IUPAC名 |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H21N5O8S2/c1-8(2)10-6-35-18-14(24-16(27)13(25-31-4)11-7-36-20(22)23-11)17(28)26(18)15(10)19(29)32-5-12-9(3)33-21(30)34-12/h7,14,18H,1,5-6H2,2-4H3,(H2,22,23)(H,24,27)/b25-13+/t14-,18-/m1/s1 |
InChIキー |
KQGNEPPMEINCBV-NLYRJCHXSA-N |
異性体SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=C)C |
SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C |
正規SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C |
同義語 |
(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate MDATMC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)








![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)


